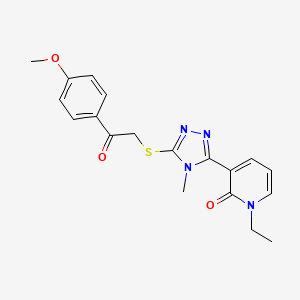
1-ethyl-3-(5-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)pyridin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-ethyl-3-(5-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C19H20N4O3S and its molecular weight is 384.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-ethyl-3-(5-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)pyridin-2(1H)-one, with the CAS number 1105229-21-7, is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C19H20N4O3S with a molecular weight of approximately 384.5 g/mol. Its structure features a triazole ring and a pyridine moiety, which are known to contribute to various biological activities.
| Property | Value |
|---|---|
| CAS Number | 1105229-21-7 |
| Molecular Formula | C19H20N4O3S |
| Molecular Weight | 384.5 g/mol |
Antimicrobial Activity
Substituted triazole derivatives are recognized for their significant antimicrobial properties. Research indicates that compounds similar to this compound exhibit broad-spectrum activity against various microbial strains. The presence of the triazole ring is crucial for this activity due to its ability to inhibit fungal cytochrome P450 enzymes .
Anticancer Properties
Several studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds within this class have demonstrated efficacy in inducing apoptosis in cancer cells and inhibiting tumor growth through various mechanisms, including the modulation of apoptotic markers such as Bcl-2 and caspases . The incorporation of a methoxyphenyl group enhances the cytotoxic activity against specific cancer cell lines.
Anticonvulsant Activity
Research on related compounds has shown that modifications in the triazole structure can lead to enhanced anticonvulsant properties. The compound's effectiveness in picrotoxin-induced convulsion models suggests potential therapeutic applications in epilepsy treatment .
The biological activity of this compound is believed to involve multiple pathways:
- Inhibition of Enzymatic Activity : The triazole moiety may inhibit enzymes critical for cell proliferation in fungi and cancer cells.
- Apoptosis Induction : By modulating Bcl-2 family proteins and activating caspases, this compound can trigger programmed cell death in malignant cells.
- Cell Cycle Arrest : Similar compounds have shown the ability to arrest the cell cycle at various phases, contributing to their anticancer effects .
Study on Anticancer Activity
A study published in PMC evaluated various triazole derivatives for their anticancer properties against different cell lines. The results indicated that compounds with structural similarities to this compound exhibited significant cytotoxicity with IC50 values ranging from 10 to 25 µM against human cancer cell lines .
Antimicrobial Activity Assessment
In another investigation focused on antimicrobial efficacy, derivatives of triazoles were tested against Gram-positive and Gram-negative bacteria. The results showed that these compounds had minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL, indicating promising antimicrobial activity .
Eigenschaften
IUPAC Name |
1-ethyl-3-[5-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3S/c1-4-23-11-5-6-15(18(23)25)17-20-21-19(22(17)2)27-12-16(24)13-7-9-14(26-3)10-8-13/h5-11H,4,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRWFWPARJARPMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC=C(C1=O)C2=NN=C(N2C)SCC(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














